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Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The robust analysis of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is a

critical aspect of drug development and quality control. Establishing appropriate system

suitability parameters ensures that the analytical method is performing correctly and can

generate accurate and reliable data. This guide provides a comparative overview of system

suitability parameters from various published High-Performance Liquid Chromatography

(HPLC) methods for the determination of Sofosbuvir and its impurities.

Comparison of System Suitability Parameters
The following table summarizes key system suitability parameters from different validated RP-

HPLC methods for the analysis of Sofosbuvir and its impurities. These parameters are

essential for ensuring the performance of the chromatographic system.
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Parameter Method 1[1][2] Method 2[3] Method 3
General USP
Requirement[4
]

Tailing Factor (T)

Sofosbuvir:

1.366Phosphoryl

impurity: 1.269

≤ 2.0 Not Specified ≤ 2.0

Theoretical

Plates (N)

Sofosbuvir:

6144.731Phosph

oryl impurity:

9453.104

> 5000 > 2000 > 2000

Resolution (Rs)

9.617 (between

Sofosbuvir and

impurity)

Not Specified Not Specified

> 2.0 (between

analyte and

closest eluting

peak)

Relative

Standard

Deviation

(%RSD) of Peak

Area

< 2.0% Not Specified < 2.0%

< 2.0% (for

replicate

injections)

Retention Time

(RT) in minutes

Sofosbuvir:

3.674Phosphoryl

impurity: 5.704

Sofosbuvir:

~48.0
Not Specified

Varies with

method

Experimental Protocols
Detailed methodologies are crucial for replicating analytical results. Below are summaries of

the experimental protocols for the methods cited in the comparison table.

Method 1: Isocratic RP-HPLC for Sofosbuvir and its Process-Related Impurity[1][2]

Instrumentation: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
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Flow Rate: 1.0 mL/min.

Detection: UV detector at 260.0 nm.

Injection Volume: Not specified.

Column Temperature: Ambient.

System Suitability Solution: A solution containing both Sofosbuvir and its phosphoryl impurity.

Method 2: Gradient RP-HPLC for Sofosbuvir and Velpatasvir Related Substances[3]

Instrumentation: Waters X-bridge C18 column (150 mm x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.6% Trifluoroacetic acid in water adjusted to pH 2.2 with acetonitrile (95:5

v/v).

Mobile Phase B: A mixture of purified water, methanol, and acetonitrile (20:30:50 v/v/v).

Flow Rate: 1.0 mL/min.

Detection: Dual wavelength detection at 263 nm for Sofosbuvir and 320 nm for Velpatasvir.

Injection Volume: Not specified.

Column Temperature: 35°C.

System Suitability Solution: A solution containing Sofosbuvir, Velpatasvir, and their known

impurities.

Experimental Workflow
The following diagram illustrates a typical workflow for performing a system suitability test in the

context of Sofosbuvir impurity analysis.
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This comprehensive guide provides essential information for researchers and scientists

involved in the impurity analysis of Sofosbuvir. By adhering to well-defined system suitability

parameters and following robust experimental protocols, the reliability and accuracy of

analytical data can be assured, ultimately contributing to the safety and efficacy of the final

drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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